molecular formula C11H16OSi B2780748 2-(Vinyldimethylsilyl)benzenemethanol CAS No. 913621-65-5

2-(Vinyldimethylsilyl)benzenemethanol

Cat. No. B2780748
M. Wt: 192.333
InChI Key: XKEPMYKIUXSKLD-UHFFFAOYSA-N
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Patent
US07960571B2

Procedure details

At −78° C., a 1.6 M solution of butyllithium (30 mL, 48 mmol) in hexane was added to a solution of 2-bromophenylmethanol (3.7 g, 20 mmol) in THF, and the resulting mixture was stirred at −78° C. for 1.5 hours. At −78° C., chloro(dimethyl)vinylsilane (7.2 g, 60 mmol) was added to the reacted mixture, and the resulting mixture was stirred for two hours. The resulting mixture solution was diluted with diethyl ether, and was washed with water and brine, and then was dried over anhydrous MgSO4. After removal of the solvents under reduced pressure, the residue was purified by flash chromatography on silica gel, thereby obtaining [2-(hydroxymethyl)phenyl]dimethyl(vinyl)silane: 1h (3.1 g, yield of 80%) as a colorless oil, Rf: 0.30 (hexane-ethyl acetate=7:1). 1H NMR (400 MHz, CDCl3) δ 7.56 (dd, J=7.3, 1.3 Hz, 1H), 7.46 (dd, J=7.1, 0.7 Hz, 1H), 7.41 (td, J=7.4, 1.5 Hz, 1H), 7.30 (td, J=7.3, 1.5 Hz, 1H), 6.39 (dd, J=20.3, 14.6 Hz, 1H), 6.08 (dd, J=14.6, 3.7 Hz, 1H), 5.79 (dd, J=20.3, 3.7 Hz, 1H), 4.74 (s, 2H), 1.71 (br s, 1H), 0.43 (s, 6H); 13C NMR (101 MHz, CDCl3) δ 146.4, 139.0, 136.2, 135.2, 132.8, 129.8, 128.0, 127.0, 65.3, −1.6; Anal. Calcd for C11H16Osi; C, 68.69; H, 8.39. Found: C, 68.43; H, 8.36.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
80%

Identifiers

REACTION_CXSMILES
C([Li])C[CH2:3][CH3:4].Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH2:13][OH:14].Cl[SiH2:16][CH:17]=C(C)C.[CH3:21]CCCCC.C(OCC)(=O)C>CCCCCC.C1COCC1.C(OCC)C>[OH:14][CH2:13][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[Si:16]([CH3:17])([CH3:21])[CH:3]=[CH2:4] |f:3.4|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3.7 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
Cl[SiH2]C=C(C)C
Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at −78° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for two hours
Duration
2 h
WASH
Type
WASH
Details
was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvents under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OCC1=C(C=CC=C1)[Si](C=C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.